Diethyl [phenyl(trimethylsilyl)methyl]propanedioate
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Overview
Description
Diethyl [phenyl(trimethylsilyl)methyl]propanedioate is an organic compound that features a unique combination of functional groups, including a phenyl group, a trimethylsilyl group, and a propanedioate ester. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [phenyl(trimethylsilyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with a phenyl(trimethylsilyl)methyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the phenyl(trimethylsilyl)methyl halide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient and scalable reaction conditions, purification techniques such as distillation or recrystallization, and the optimization of yield and purity through process engineering.
Chemical Reactions Analysis
Types of Reactions
Diethyl [phenyl(trimethylsilyl)methyl]propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and trimethylsilyl groups.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction reactions can target the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide for enolate formation.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation of the phenyl group.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction of ester groups.
Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted malonates, phenolic compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [phenyl(trimethylsilyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: Its unique structural features make it useful in the design of novel materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving ester and silyl groups
Mechanism of Action
The mechanism of action of diethyl [phenyl(trimethylsilyl)methyl]propanedioate involves its reactivity at the ester and silyl groups. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester with similar reactivity in enolate formation and nucleophilic substitution.
Phenyltrimethylsilane: Contains the phenyl and trimethylsilyl groups but lacks the ester functionality.
Trimethylsilylpropanoic Acid: Similar in having a trimethylsilyl group but differs in the presence of a carboxylic acid instead of an ester
Uniqueness
Diethyl [phenyl(trimethylsilyl)methyl]propanedioate is unique due to the combination of its functional groups, which allows for diverse reactivity and applications. The presence of both ester and silyl groups provides opportunities for selective reactions and the formation of complex molecules.
Properties
CAS No. |
54056-54-1 |
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Molecular Formula |
C17H26O4Si |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
diethyl 2-[phenyl(trimethylsilyl)methyl]propanedioate |
InChI |
InChI=1S/C17H26O4Si/c1-6-20-16(18)14(17(19)21-7-2)15(22(3,4)5)13-11-9-8-10-12-13/h8-12,14-15H,6-7H2,1-5H3 |
InChI Key |
KZYWCNSTUSUEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)[Si](C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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